4-Methoxy-3-n-propoxyphenyl methyl sulfide
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Overview
Description
4-Methoxy-3-n-propoxyphenyl methyl sulfide is an organic compound with the molecular formula C11H16O2S. It is characterized by the presence of methoxy and propoxy groups attached to a phenyl ring, along with a methyl sulfide group. This compound is used primarily in research settings and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-n-propoxyphenyl methyl sulfide typically involves the reaction of 4-methoxyphenol with n-propyl bromide in the presence of a base to form 4-methoxy-3-n-propoxyphenol. This intermediate is then reacted with methylthiolating agents such as methyl iodide in the presence of a base to yield the final product .
Industrial Production Methods
The reactions are typically carried out in batch reactors with careful control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-n-propoxyphenyl methyl sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methyl sulfide group to a thiol.
Substitution: The methoxy and propoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Methoxy-3-n-propoxyphenyl methyl sulfide is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methoxy-3-n-propoxyphenyl methyl sulfide involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze oxidation and reduction reactions. It may also participate in signaling pathways by modifying the activity of specific proteins through covalent bonding .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl methyl sulfide
- 3-n-Propoxyphenyl methyl sulfide
- 4-Methoxy-3-ethoxyphenyl methyl sulfide
Uniqueness
4-Methoxy-3-n-propoxyphenyl methyl sulfide is unique due to the combination of methoxy and propoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-methoxy-4-methylsulfanyl-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-4-7-13-11-8-9(14-3)5-6-10(11)12-2/h5-6,8H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKDDXIMSDKZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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